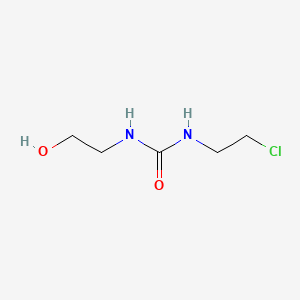

1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloroethyl)-3-(2-hydroxyethyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClN2O2/c6-1-2-7-5(10)8-3-4-9/h9H,1-4H2,(H2,7,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRZGGEMBAWCTNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NC(=O)NCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00221692 |

Source

|

| Record name | Urea, N-(2-chloroethyl)-N'-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71479-93-1 |

Source

|

| Record name | Urea, N-(2-chloroethyl)-N'-(2-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071479931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N-(2-chloroethyl)-N'-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea, a key intermediate in the development of various compounds with potential therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a bifunctional organic molecule containing both a reactive chloroethyl group and a hydrophilic hydroxyethyl moiety. This unique structure makes it a valuable building block in organic synthesis, particularly as a precursor for the synthesis of nitrosoureas, a class of compounds known for their chemotherapeutic properties. The chloroethyl group can act as an alkylating agent, while the hydroxyethyl group can be modified or can influence the solubility and pharmacokinetic properties of its derivatives.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process. The first step involves the formation of the precursor, N-(2-hydroxyethyl)urea, followed by the chlorination of the hydroxyethyl group.

Synthesis of N-(2-hydroxyethyl)urea

N-(2-hydroxyethyl)urea can be synthesized by the reaction of ethanolamine with an excess of urea.[1][2] This reaction is a transamidation where monoethanolamine displaces ammonia from urea.[2]

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine monoethanolamine and a molar excess of urea.

-

Heat the reaction mixture to a temperature sufficient to promote the reaction and drive off the ammonia byproduct. The reaction progress can be monitored by the cessation of ammonia evolution.

-

After the reaction is complete, cool the mixture and remove any unreacted urea and ammonia. This can be achieved by sparging the mixture with nitrogen.[2]

-

Optionally, a small amount of lactic acid can be added to neutralize any remaining ammonia or monoethanolamine.[2]

-

The resulting N-(2-hydroxyethyl)urea can be purified by recrystallization.

Synthesis of this compound

The conversion of the N-(2-hydroxyethyl)urea to this compound involves the selective chlorination of one of the hydroxyethyl groups. A common method for this transformation is the use of thionyl chloride (SOCl₂). A similar procedure is used for the synthesis of 1-(2-chloroethyl)-3-cyclohexylurea from its hydroxyethyl precursor.[3]

Experimental Protocol:

-

To a stirred mixture of N-(2-hydroxyethyl)urea and a suitable solvent (e.g., toluene) in a reaction flask, add a catalytic amount of zinc chloride (ZnCl₂).[3]

-

Cool the mixture in an ice bath and add thionyl chloride dropwise while maintaining the temperature.[3]

-

After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for a specified period (e.g., 1 hour) to ensure the completion of the reaction.[3]

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

To the residue, add water and stir for a period to hydrolyze any remaining reactive species.

-

The crude this compound can be isolated by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system.

Reaction Scheme:

Caption: Synthesis pathway of this compound.

Characterization

The structural confirmation of the synthesized this compound is crucial and can be achieved using various spectroscopic techniques.

Spectroscopic Data

The expected spectroscopic data for this compound are summarized in the table below. These are based on the analysis of structurally similar compounds.[4]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the chloroethyl group (triplets around 3.6-3.8 ppm and 3.4-3.6 ppm), the hydroxyethyl group (multiplets around 3.3-3.5 ppm and 3.1-3.3 ppm), and the NH protons (broad singlets). |

| ¹³C NMR | Resonances for the carbonyl carbon (around 156-158 ppm), and the carbons of the chloroethyl and hydroxyethyl groups. |

| IR (KBr) | Characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C=O stretching (around 1630-1650 cm⁻¹), and C-Cl stretching (around 650-750 cm⁻¹). |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (C₅H₁₁ClN₂O₂). |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₅H₁₁ClN₂O₂ |

| Molecular Weight | 166.61 g/mol |

| Appearance | Expected to be a white to off-white solid. |

| Solubility | Expected to have some solubility in polar organic solvents. |

Experimental Workflow

The overall experimental workflow for the synthesis and characterization is depicted in the following diagram.

Caption: Overall experimental workflow.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its primary application lies in the preparation of N-nitrosourea compounds, such as 1-(2-chloroethyl)-1-nitroso-3-(2-hydroxyethyl)urea (HECNU).[5][6] These nitrosourea derivatives are known for their alkylating properties, which enable them to cross-link DNA and induce cell death, making them effective anticancer agents.[7] The presence of the hydroxyethyl group can modulate the compound's solubility and ability to cross the blood-brain barrier.[8]

Safety and Handling

As with all laboratory chemicals, this compound and the reagents used in its synthesis should be handled with appropriate safety precautions. Thionyl chloride is corrosive and reacts violently with water, and should be handled in a fume hood. The final product, being a chloroethyl derivative, should be considered as a potential alkylating agent and handled with care to avoid skin contact and inhalation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

References

- 1. specialchem.com [specialchem.com]

- 2. specialchem.com [specialchem.com]

- 3. RU2192413C1 - Method of synthesis of 1-(2-chloroethyl)-3-cyclo-hexyl-1-nitrosourea - Google Patents [patents.google.com]

- 4. corpus.ulaval.ca [corpus.ulaval.ca]

- 5. Examination of four newly synthesized 2-chloroethylnitrosoureas in comparison with BCNU, CCNU, MeCCNU, chlorozotocin and hydroxyethyl-CNU in preterminal rat leukemia L 5222 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro evaluation of 1-(2-chloroethyl)-1-nitroso-3-(2-hydroxyethyl)urea linked to 4-acetoxy-bisdesmethyltamoxifen, estradiol and dihydrotestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buy 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea | 96806-34-7 [smolecule.com]

- 8. Semustine - Wikipedia [en.wikipedia.org]

1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea, a chemical intermediate with the CAS number 71479-93-1 . While this compound is primarily recognized as a precursor in the synthesis of its nitroso derivative, which has been investigated for its potential as a chemotherapeutic agent, this document will focus on the available technical data for the non-nitrosated parent compound. The guide will cover its chemical identity, molecular structure, and summarize the limited publicly available information regarding its synthesis and properties.

Chemical Identity and Molecular Structure

CAS Number: 71479-93-1

Molecular Formula: C₅H₁₁ClN₂O₂

Molecular Weight: 166.61 g/mol

The molecular structure of this compound consists of a central urea core substituted with a 2-chloroethyl group on one nitrogen atom and a 2-hydroxyethyl group on the other.

Molecular Structure Diagram:

Caption: Molecular Structure of this compound.

Physicochemical Data

Quantitative data for this compound is limited in publicly accessible literature. The following table summarizes the available information.

| Property | Value | Source |

| CAS Number | 71479-93-1 | Chemical Suppliers |

| Molecular Formula | C₅H₁₁ClN₂O₂ | Chemical Suppliers |

| Molecular Weight | 166.61 g/mol | Chemical Suppliers |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly described in the available scientific literature. However, based on general organic synthesis principles and a patent for a structurally similar compound, a potential synthetic route can be proposed.

Proposed Synthetic Pathway

The synthesis of this compound could likely be achieved through a two-step process:

-

Formation of the Hydroxyethyl Urea Precursor: Reaction of a suitable starting material to form 1-(2-hydroxyethyl)urea.

-

Chlorination: Introduction of the 2-chloroethyl group.

A plausible approach for the second step, by analogy to the synthesis of 1-(2-chloroethyl)-3-cyclohexylurea, would involve the chlorination of a hydroxyethyl-substituted urea precursor using a chlorinating agent like thionyl chloride (SOCl₂).

Logical Workflow for Proposed Synthesis:

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Hypothetical)

This is a generalized, hypothetical protocol based on the synthesis of similar compounds and should be adapted and optimized under appropriate laboratory conditions.

Reaction: Chlorination of 1-(2-hydroxyethyl)urea.

Materials:

-

1-(2-hydroxyethyl)urea

-

Thionyl chloride (SOCl₂)

-

Anhydrous aprotic solvent (e.g., toluene, dichloromethane)

-

Inert gas (e.g., nitrogen, argon)

-

Quenching solution (e.g., ice-water)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 1-(2-hydroxyethyl)urea in an anhydrous aprotic solvent.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride dropwise to the cooled solution while stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period.

-

Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into ice-water.

-

Separate the organic layer and extract the aqueous layer with an appropriate organic solvent.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product using a suitable method such as recrystallization or column chromatography.

Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.

Biological Activity and Signaling Pathways

There is a significant lack of information regarding the specific biological activity and associated signaling pathways of this compound itself. The vast majority of research has focused on its nitroso derivative, 1-nitroso-1-(2-chloroethyl)-3-(2-hydroxyethyl)urea .

The nitroso derivative belongs to the class of nitrosoureas, which are known alkylating agents. These compounds are generally understood to exert their cytotoxic effects through the generation of reactive electrophilic species that can alkylate DNA and other cellular macromolecules, ultimately leading to cell death.

Hypothesized Role as a Prodrug Intermediate:

This compound serves as a stable precursor that can be converted into the active nitrosourea agent through a nitrosation reaction.

Caption: Role as a precursor to an active DNA alkylating agent.

Applications in Research and Drug Development

The primary application of this compound is as a key intermediate in the synthesis of its corresponding nitrosourea. This nitroso derivative has been a subject of interest in cancer research due to its potential alkylating properties.

Researchers and drug development professionals may utilize this compound for:

-

Synthesis of Novel Nitrosourea Analogs: As a building block for creating new potential anticancer agents with modified properties.

-

Structure-Activity Relationship (SAR) Studies: To understand how modifications to the urea structure affect the biological activity of the resulting nitrosourea.

-

Development of Drug Delivery Systems: As a starting material for prodrugs or targeted drug delivery systems.

Conclusion

This compound is a chemical compound with a confirmed identity (CAS No. 71479-93-1) that holds significance primarily as a synthetic precursor. While detailed experimental and biological data for the compound itself are scarce in the public domain, its role as an intermediate in the synthesis of a potential DNA alkylating agent underscores its importance in the field of medicinal chemistry and drug discovery. Further research is warranted to fully characterize the physicochemical properties and any intrinsic biological activity of this molecule. Professionals in drug development should note that the majority of efficacy and toxicity data will be associated with its nitroso derivative.

An In-depth Technical Guide to the Mechanism of Action of 1-Nitroso-1-(2-chloroethyl)-3-(2-hydroxyethyl)urea (HECNU)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Nitroso-1-(2-chloroethyl)-3-(2-hydroxyethyl)urea, also known as HECNU or Elmustine, is a chloroethylnitrosourea (CENU) compound with demonstrated antitumor activity. As a member of this class of alkylating agents, its primary mechanism of action involves the induction of cytotoxic DNA damage. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic and toxic effects of HECNU, with a focus on its chemical decomposition, interaction with DNA, and the subsequent cellular responses. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways involved in its mechanism of action.

Introduction

The chloroethylnitrosoureas (CENUs) are a significant class of chemotherapeutic agents utilized in the treatment of various malignancies, particularly brain tumors, due to their ability to cross the blood-brain barrier. 1-Nitroso-1-(2-chloroethyl)-3-(2-hydroxyethyl)urea (HECNU) is a representative of this class. Its therapeutic efficacy is attributed to its ability to induce lethal DNA lesions in rapidly dividing cancer cells. Understanding the precise mechanism of action of HECNU is crucial for optimizing its clinical use, overcoming drug resistance, and designing novel, more effective analogs. This guide will delve into the core aspects of HECNU's pharmacology, from its chemical synthesis and decomposition to its impact on cellular signaling pathways.

Chemical Properties and Synthesis

Synonyms: HECNU, Elmustine, N'-(2-Chloroethyl)-N-(2-hydroxyethyl)-N-nitrosourea

General Synthesis Pathway

The synthesis of HECNU, like other nitrosoureas, typically involves a two-step process. The first step is the formation of the urea precursor, followed by nitrosation.

An In-depth Technical Guide to the Structural Analysis of 1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed in the structural analysis of 1-(2-chloroethyl)-3-(2-hydroxyethyl)urea and its derivatives. These compounds are of significant interest in medicinal chemistry, often serving as precursors or analogs to pharmacologically active agents, including nitrosoureas known for their alkylating properties in cancer therapy.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from more readily available precursors. A common synthetic route involves the reaction of 2-chloroethylamine with an isocyanate, or the reaction of an amine with a chloroformate. A plausible route starting from ethanolamine is outlined below.

Experimental Protocol: Synthesis

-

Formation of the Urea Precursor: 1-(2-hydroxyethyl)urea is synthesized by reacting ethanolamine with a suitable urea-forming reagent, such as potassium cyanate in an acidic aqueous solution, or by carefully heating urea and ethanolamine together.

-

Chlorination: The hydroxyl group of 1-(2-hydroxyethyl)urea is then converted to a chloro group. This can be achieved using a standard chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in an appropriate solvent, such as dichloromethane or chloroform, under controlled temperature conditions to avoid side reactions.

-

Purification: The crude product is purified using techniques such as recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or column chromatography on silica gel to yield the pure this compound.

-

Characterization: The structure and purity of the synthesized compound are confirmed by the analytical techniques described in the following sections.

X-ray Crystallography

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic structure of a crystalline solid.[1] It provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as details about intermolecular interactions in the crystal lattice.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction [2]

-

Crystal Growth: Single crystals of the compound suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution, or by slow cooling of a hot, saturated solution. A variety of solvents and solvent combinations may be screened to find the optimal conditions.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to optimize the fit, yielding the final, detailed crystal structure.[3]

Data Presentation: Illustrative Crystallographic Data for an Analogous Urea Derivative

As specific crystallographic data for this compound is not available, the following table presents data for a related compound, 1-(2-chlorophenyl)-3-(p-tolyl)urea, to illustrate the type of information obtained from an X-ray diffraction study.[4]

| Parameter | Value |

| Chemical Formula | C₁₄H₁₃ClN₂O |

| Formula Weight | 260.72 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 23.904(2) |

| b (Å) | 4.6173(3) |

| c (Å) | 11.6906(13) |

| β (°) | 96.895(9) |

| Volume (ų) | 1281.0(2) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.351 |

| Temperature (K) | 293 |

Data for 1-(2-chlorophenyl)-3-(p-tolyl)urea, presented for illustrative purposes.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution. ¹H NMR provides information about the number and chemical environment of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. Other experiments, such as COSY, HSQC, and HMBC, can be performed to establish connectivity between atoms.

-

Data Processing and Analysis: The acquired data (free induction decay, FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. The chemical shifts, integration (for ¹H), and coupling patterns are analyzed to assign the signals to the specific atoms in the molecule.

Data Presentation: Predicted NMR Data for this compound

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established principles of NMR spectroscopy and data from similar structural motifs.

Predicted ¹H NMR Data

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Hₐ | ~ 3.6 - 3.8 | t | ~ 5 - 7 |

| Hₑ | ~ 3.5 - 3.7 | t | ~ 5 - 7 |

| Hₓ | ~ 3.3 - 3.5 | q | ~ 5 - 7 |

| Hᵧ | ~ 3.2 - 3.4 | q | ~ 5 - 7 |

| NH (1) | ~ 5.5 - 6.5 | br s | - |

| NH (2) | ~ 5.0 - 6.0 | br t | ~ 5 - 7 |

| OH | ~ 4.5 - 5.5 | br s | - |

Predicted ¹³C NMR Data

| Assignment | Predicted Chemical Shift (ppm) |

| C=O | ~ 158 - 162 |

| Cₑ | ~ 60 - 64 |

| Cᵧ | ~ 42 - 46 |

| Cₐ | ~ 41 - 45 |

| Cₓ | ~ 40 - 44 |

Note: Predicted values are for illustrative purposes. Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[5]

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer. For volatile compounds, gas chromatography (GC) can be used for separation and introduction. For non-volatile or thermally labile compounds, liquid chromatography (LC) coupled with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is common.

-

Ionization: The sample molecules are ionized. In ESI, a high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated molecules [M+H]⁺ or other adducts.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Fragmentation Analysis (MS/MS): To obtain more structural information, tandem mass spectrometry (MS/MS) can be performed. Ions of a specific m/z (precursor ions) are selected, fragmented (e.g., by collision-induced dissociation, CID), and the resulting fragment ions (product ions) are analyzed.[5]

Data Presentation: Plausible Mass Spectrometry Fragments for this compound

The molecular weight of this compound (C₅H₁₁ClN₂O₂) is 166.61 g/mol . The following table lists plausible m/z values for the molecular ion and key fragments that could be observed in an ESI-MS experiment.

| m/z (Da) | Proposed Fragment Ion |

| 167.06 | [M+H]⁺ (¹²C₅¹H₁₂³⁵ClN₂O₂) |

| 169.06 | [M+H]⁺ (¹²C₅¹H₁₂³⁷ClN₂O₂) (Isotope Peak) |

| 123.07 | [M+H - C₂H₄O]⁺ |

| 105.06 | [M+H - C₂H₄O - H₂O]⁺ |

| 88.05 | [H₂NCONHCH₂CH₂OH+H]⁺ |

| 79.03 | [H₂NCONHCH₂CH₂Cl+H]⁺ |

| 61.04 | [HOCH₂CH₂NH₂+H]⁺ |

| 44.05 | [H₂N=CH₂]⁺ |

Note: These are predicted fragments for illustrative purposes. The presence and relative abundance of fragments can vary depending on the ionization method and instrument conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of the chemical bonds. It is a useful tool for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For solid samples, a KBr pellet is often prepared by mixing a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where the sample is placed directly on the ATR crystal.

-

Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. A background spectrum is recorded first and subtracted from the sample spectrum.

-

Data Analysis: The absorption bands in the spectrum are identified and assigned to the corresponding functional group vibrations.

Data Presentation: Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |

| 3300 - 3500 | N-H Stretch | Amide |

| 3200 - 3400 | O-H Stretch (broad) | Alcohol |

| 2850 - 3000 | C-H Stretch | Alkane |

| 1630 - 1680 | C=O Stretch (Amide I) | Urea |

| 1520 - 1570 | N-H Bend (Amide II) | Urea |

| 1050 - 1150 | C-O Stretch | Alcohol |

| 600 - 800 | C-Cl Stretch | Alkyl Halide |

Note: These are typical ranges. The exact position and intensity of the bands can be influenced by the molecular environment and intermolecular interactions, such as hydrogen bonding.[6]

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex processes and relationships in scientific research. The following diagrams were generated using Graphviz (DOT language) to illustrate a typical workflow for structural analysis and a relevant biological pathway for this class of compounds.

References

- 1. rigaku.com [rigaku.com]

- 2. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 6. infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

In Vitro Cytotoxicity of 1-Nitroso-1-(2-chloroethyl)-3-(2-hydroxyethyl)urea (HECNU): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Nitroso-1-(2-chloroethyl)-3-(2-hydroxyethyl)urea (HECNU) is a nitrosourea-based alkylating agent with potential as a chemotherapeutic compound. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of HECNU, detailing its mechanism of action, experimental protocols for assessing its efficacy, and the signaling pathways implicated in its cytotoxic effects. The information presented is intended to serve as a foundational resource for researchers investigating the therapeutic potential of HECNU and similar compounds in oncology drug development.

Introduction

Nitrosourea compounds represent a class of alkylating agents that have been utilized in cancer chemotherapy for several decades. Their cytotoxic effects are primarily attributed to their ability to induce DNA damage, leading to cell cycle arrest and apoptosis. 1-Nitroso-1-(2-chloroethyl)-3-(2-hydroxyethyl)urea (HECNU) is a member of this class, characterized by a 2-chloroethyl group, which is crucial for its alkylating activity. Understanding the in vitro cytotoxicity of HECNU is a critical step in evaluating its potential as an anticancer agent. This guide summarizes the available data on its biological activity and provides detailed methodologies for its investigation.

Mechanism of Action

The primary mechanism of action of HECNU, like other 2-chloroethylnitrosoureas, involves the generation of reactive electrophilic species that alkylate cellular macromolecules, with DNA being the principal target.[1][2]

-

DNA Alkylation: HECNU decomposes under physiological conditions to form a 2-chloroethyl diazonium ion. This highly reactive intermediate can alkylate nucleophilic sites on DNA bases, primarily the O⁶-guanine, N⁷-guanine, and N³-cytosine positions.

-

DNA Cross-linking: A subsequent intramolecular rearrangement can lead to the formation of an unstable O⁶-ethanoguanine adduct, which can then react with the N³ position of a cytosine on the complementary DNA strand, resulting in an interstrand cross-link.[1] These cross-links are highly cytotoxic as they prevent DNA strand separation, thereby inhibiting DNA replication and transcription.

This DNA damage triggers a cellular stress response, leading to the activation of DNA damage response (DDR) pathways, cell cycle arrest, and ultimately, apoptosis.

Data Presentation: In Vitro Cytotoxicity of HECNU

Quantitative data on the in vitro cytotoxicity of HECNU is limited. However, studies on HECNU derivatives provide insights into its potential efficacy. The following table summarizes the growth inhibitory effects of HECNU derivatives on the MCF-7 human breast cancer cell line.

| Compound | Cell Line | Concentration (µM) | Incubation Time (h) | Growth Inhibition (%) | Reference |

| 4-OAc-BDMT-hs-HECNU | MCF-7 | 100 | 72 | 76 | [3] |

| E2-hs-HECNU | MCF-7 | 100 | 72 | 55 | [3] |

| DHT-hs-HECNU | MCF-7 | 100 | 72 | 73 | [3] |

Note: While this table presents data on HECNU derivatives, it highlights the potential for nitrosourea compounds of this class to exhibit significant cytotoxic activity against cancer cells. Further research is required to establish a comprehensive profile of HECNU's IC50 values across a diverse panel of human cancer cell lines.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vitro cytotoxicity of HECNU.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][4][5][6][7][8]

Materials:

-

HECNU stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of HECNU in complete culture medium. Remove the existing medium from the wells and add 100 µL of the HECNU dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve HECNU) and a no-treatment control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the HECNU concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]

Materials:

-

HECNU-treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with various concentrations of HECNU for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

-

HECNU-treated and control cells

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash twice with PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be quantified.

Western Blot Analysis

Western blotting is used to detect specific proteins involved in the DNA damage response, apoptosis, and cell cycle regulation.[11][12][13][14]

Materials:

-

HECNU-treated and control cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against γ-H2AX, p53, p21, Bax, Bcl-2, cleaved Caspase-3, PARP, Cyclin B1, CDK1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated and control cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Electrophoresis: Separate equal amounts of protein by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Signaling Pathways and Visualizations

HECNU-induced cytotoxicity is mediated by complex signaling networks that are activated in response to DNA damage. The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways involved.

HECNU-Induced DNA Damage Response and Apoptosis

HECNU-induced DNA interstrand cross-links are recognized by the cellular DNA repair machinery, leading to the activation of the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases.[3][15][16] These kinases phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53. Activated p53 can induce apoptosis through the transcriptional upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.[16]

Caption: HECNU-induced DNA damage response leading to apoptosis.

HECNU-Induced Cell Cycle Arrest

In response to DNA damage, the activated ATM/ATR kinases also phosphorylate checkpoint kinases Chk1 and Chk2.[17][18] These kinases, along with activated p53, can induce cell cycle arrest at the G1/S and G2/M checkpoints. p53 transcriptionally activates the cyclin-dependent kinase inhibitor p21, which inhibits the activity of cyclin/CDK complexes required for cell cycle progression.[18] For instance, inhibition of Cyclin E/CDK2 can lead to G1 arrest, while inhibition of Cyclin B1/CDK1 can cause G2/M arrest.[19][20] This arrest provides the cell with time to repair the damaged DNA. If the damage is too severe, the cell will be directed towards apoptosis.

Caption: HECNU-induced signaling leading to cell cycle arrest.

Experimental Workflow for In Vitro Cytotoxicity Assessment

The following diagram illustrates a logical workflow for the comprehensive in vitro evaluation of HECNU's cytotoxic effects.

Caption: Workflow for assessing HECNU's in vitro cytotoxicity.

Conclusion

1-Nitroso-1-(2-chloroethyl)-3-(2-hydroxyethyl)urea (HECNU) demonstrates cytotoxic potential through its ability to induce DNA damage, leading to apoptosis and cell cycle arrest. The experimental protocols and signaling pathways detailed in this guide provide a framework for the systematic in vitro evaluation of HECNU and other nitrosourea-based compounds. While the available data on HECNU is limited, the methodologies and mechanistic insights presented here offer a solid foundation for future research aimed at elucidating its therapeutic potential in cancer treatment. Further studies are warranted to establish a comprehensive cytotoxicity profile and to delineate the specific molecular targets and signaling cascades modulated by HECNU in various cancer cell types.

References

- 1. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ARF and ATM/ATR cooperate in p53-mediated apoptosis upon oncogenic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Apoptosis Protocols | USF Health [health.usf.edu]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. MTT assay overview | Abcam [abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. DNA Damage Response and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Contribution of ATM and ATR kinase pathways to p53-mediated response in etoposide and methyl methanesulfonate induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. DNA damage-induced S and G2/M cell cycle arrest requires mTORC2-dependent regulation of Chk1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. oncotarget.com [oncotarget.com]

- 19. Frontiers | Silibinin Induces G2/M Cell Cycle Arrest by Activating Drp1-Dependent Mitochondrial Fission in Cervical Cancer [frontiersin.org]

- 20. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Use of Nitrosoureas in Cultured Cancer Cell Lines

Disclaimer: Direct in-vitro experimental data for HECNU (2-[[[(2-chloroethyl)nitrosoamino]carbonyl]amino]-1,3-cyclohexanediol) is limited in publicly available literature. The following protocols and data are based on closely related and well-studied nitrosourea compounds, Carmustine (BCNU) and Lomustine (CCNU) , which share the same primary mechanism of action. These compounds serve as reliable surrogates for designing and interpreting experiments with HECNU.

Introduction

Nitrosoureas are a class of alkylating agents used in cancer chemotherapy. Their cytotoxic effects are primarily mediated through the generation of reactive electrophiles that alkylate DNA and proteins, ultimately leading to cell death. This document provides detailed protocols for the use of nitrosoureas, with a focus on BCNU and CCNU as representative compounds, in cultured cancer cell lines. The provided methodologies cover the assessment of cytotoxicity, induction of apoptosis, and effects on the cell cycle.

Mechanism of Action

Nitrosoureas exert their anticancer effects through a multi-faceted mechanism. Upon administration, they undergo non-enzymatic decomposition to form two reactive intermediates: a chloroethyl diazonium ion and an isocyanate.

-

DNA Alkylation: The chloroethyl diazonium ion is a potent alkylating agent that covalently modifies DNA bases, primarily at the O6-guanine position. This initial alkylation can lead to the formation of interstrand and intrastrand DNA cross-links. These cross-links are highly cytotoxic as they block DNA replication and transcription, triggering cell cycle arrest and apoptosis.

-

Carbamoylation: The isocyanate moiety can carbamoylate proteins, including enzymes involved in DNA repair, such as O6-alkylguanine-DNA alkyltransferase (AGT). Inhibition of AGT potentiates the cytotoxic effects of DNA alkylation.

This dual mechanism of DNA damage and inhibition of DNA repair makes nitrosoureas effective against a range of malignancies.

Data Presentation: Cytotoxicity of Nitrosoureas in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of Carmustine (BCNU) and Lomustine (CCNU) in various human cancer cell lines.

Table 1: IC50 Values of Carmustine (BCNU) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 27.18 ± 1.4[1] |

| HT-29 | Colon Cancer | 56.23 ± 3.3[1] |

| A172 | Glioblastoma | 18[2] |

| SK-CO-1 | Colon Cancer | 31.13[3] |

| P32-ISH | Burkitt's Lymphoma | 37.33[3] |

| ES7 | Ewing's Sarcoma | 37.68[3] |

| SU-DHL-10 | B Cell Lymphoma | 41.29[3] |

| NCI-H209 | Small Cell Lung Cancer | 46.15[3] |

| A673 | Rhabdomyosarcoma | 57.32[3] |

Table 2: IC50 Values of Lomustine (CCNU) in Human Glioblastoma Cell Lines

| Cell Line | MGMT Promoter Methylation | IC50 (µM) |

| U87MG | Unmethylated | 55[4] |

| U87MG (TMZ-Resistant) | Unmethylated | 86[4] |

| U251MG | Methylated | Not specified |

| U343MG | Unmethylated | Not specified |

| GS-Y03 | Methylated | Lower than TMZ |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes the determination of cell viability upon treatment with nitrosoureas using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Nitrosourea compound (BCNU or CCNU)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of the nitrosourea compound in complete culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).

-

Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol details the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the desired concentrations of the nitrosourea compound for the appropriate duration to induce apoptosis.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes the analysis of cell cycle distribution by staining the cellular DNA with Propidium Iodide (PI) and analyzing the DNA content by flow cytometry.

Materials:

-

Treated and untreated cancer cells

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with the nitrosourea compound and harvest as described in the apoptosis assay protocol.

-

Fixation: Wash the cells once with PBS. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 2 hours at 4°C.

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate for 30 minutes at 37°C to degrade RNA.

-

PI Staining: Add 500 µL of PI staining solution to the cells and incubate for 15-30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot for DNA Damage and Apoptosis Markers

This protocol outlines the detection of key proteins involved in the DNA damage response and apoptosis, such as cleaved PARP (Poly (ADP-ribose) polymerase), by Western blotting.

Materials:

-

Treated and untreated cancer cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Denature the protein samples and separate them by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

Caption: Mechanism of action of nitrosourea compounds.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Caption: Simplified signaling pathway of nitrosourea-induced apoptosis.

References

- 1. researchhub.com [researchhub.com]

- 2. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 3. Cell-cycle, phase-specific cell killing by carmustine in sensitive and resistant cells [pubmed.ncbi.nlm.nih.gov]

- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

Application Notes and Protocols for the Characterization of HECNU using Nuclear Magnetic Resonance (NMR) Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

HECNU (2-[[[(2-chloroethyl)nitrosoamino]carbonyl]amino]-2-deoxy-D-glucose), also known as Chlorozotocin, is a nitrosourea-based chemotherapeutic agent. Its structure combines a cytotoxic nitrosourea group with a glucose molecule, a feature designed to enhance its uptake by cancer cells, which exhibit high glucose metabolism. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation and purity assessment of small molecules like HECNU. This document provides detailed application notes and protocols for the characterization of HECNU using ¹H and ¹³C NMR spectroscopy.

Principle of NMR Spectroscopy in HECNU Characterization

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, atomic nuclei with a non-zero spin, such as ¹H and ¹³C, align in specific orientations. By applying radiofrequency pulses, these nuclei can be excited to higher energy levels. The subsequent relaxation and emission of energy are detected as an NMR signal. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the molecular structure. Key parameters obtained from NMR spectra include:

-

Chemical Shift (δ): Indicates the electronic environment of a nucleus, allowing for the identification of functional groups.

-

Spin-Spin Coupling (J): Reveals information about the connectivity of atoms within a molecule.

-

Integration: The area under an NMR signal is proportional to the number of nuclei giving rise to that signal.

Quantitative Data Presentation

Due to the limited availability of published experimental NMR data for HECNU, the following tables present predicted chemical shift ranges for the key protons and carbons in the HECNU molecule. These predictions are based on typical chemical shifts for the glucose moiety and the chloroethyl nitrosourea functional group. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Chemical Shifts for HECNU

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Anomeric H (H-1) | 4.5 - 5.5 | Doublet |

| Glucopyranose Ring Protons (H-2 to H-6) | 3.0 - 4.5 | Multiplets |

| -CH₂-Cl | 3.5 - 4.0 | Triplet |

| -CH₂-N(NO) | 3.8 - 4.2 | Triplet |

| -NH- (amide) | 6.0 - 8.0 | Broad Singlet |

| -OH (hydroxyl) | 4.0 - 6.0 | Broad Singlets |

Table 2: Predicted ¹³C NMR Chemical Shifts for HECNU

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Anomeric C (C-1) | 90 - 100 |

| Glucopyranose Ring Carbons (C-2 to C-6) | 60 - 85 |

| -CH₂-Cl | 40 - 50 |

| -CH₂-N(NO) | 30 - 40 |

| C=O (urea) | 155 - 165 |

Experimental Protocols

This section outlines a general protocol for the NMR characterization of HECNU.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which HECNU is soluble and stable. Common choices include Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD).

-

Sample Concentration: Dissolve approximately 5-10 mg of the HECNU sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: For quantitative NMR (qNMR), add a known amount of an internal standard with a simple spectrum that does not overlap with the analyte signals.

NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay (d1): Use a relaxation delay of at least 5 times the longest T₁ relaxation time for accurate integration (e.g., 5-30 seconds for qNMR).

-

Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for routine characterization, >250:1 for qNMR).

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is commonly used to simplify the spectrum to singlets for each unique carbon.

-

Spectral Width: Set a spectral width to cover all expected carbon signals (e.g., 0-200 ppm).

-

Number of Scans: A larger number of scans is required for ¹³C NMR due to its lower natural abundance and sensitivity.

-

-

2D NMR Experiments (for structural confirmation):

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations (2-3 bonds).

-

Data Processing and Analysis

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Correct the baseline to be flat.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different protons.

-

Peak Picking and Assignment: Identify the chemical shifts and coupling constants for all signals and assign them to the corresponding nuclei in the HECNU structure.

Visualizations

Mechanism of Action of Nitrosoureas

Nitrosourea drugs like HECNU exert their cytotoxic effects primarily through the alkylation of DNA.[1][2] The molecule spontaneously decomposes in vivo to form two reactive intermediates: a 2-chloroethyl diazonium hydroxide and an isocyanate. The 2-chloroethyl cation generated from the diazonium hydroxide is a potent electrophile that alkylates nucleophilic sites on DNA bases, leading to DNA damage and cell death.[1] The isocyanate can carbamoylate proteins, which may also contribute to its cytotoxic and toxic effects.[3]

Caption: General mechanism of action for nitrosourea anticancer agents.

Experimental Workflow for HECNU Characterization by NMR

The following diagram illustrates a typical workflow for the characterization of a HECNU sample using NMR spectroscopy.

Caption: Workflow for NMR-based characterization of HECNU.

References

Application Notes and Protocols: The Antileukemic Activity of Nitrosoureas in L1210 Experimental Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrosourea compounds are a class of alkylating agents that have demonstrated significant antitumor activity in various cancer models, including leukemia. This document provides detailed application notes and protocols on the use of nitrosoureas, with a focus on 1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU or Semustine), in the well-established L1210 leukemia experimental model. The L1210 cell line, derived from a DBA/2 mouse lymphocytic leukemia, has been instrumental in the preclinical evaluation of numerous chemotherapeutic agents.

Mechanism of Action

Nitrosoureas exert their cytotoxic effects primarily through the alkylation and cross-linking of DNA and RNA. Upon spontaneous decomposition, these compounds generate a chloroethyldiazonium ion, which can alkylate guanine and other nucleophilic sites on DNA. A subsequent reaction leads to the formation of interstrand and intrastrand cross-links, which inhibit DNA replication and transcription, ultimately triggering apoptosis.

Caption: Mechanism of action of nitrosoureas leading to apoptosis.

Quantitative Data Summary

The following tables summarize the efficacy of nitrosoureas in L1210 leukemia models from various studies.

Table 1: In Vivo Efficacy of MeCCNU in L1210 Leukemia Model

| Treatment Group | Dosage | Administration Route | Tumor Inoculum (cells) | Outcome | Reference |

| MeCCNU | 20 mg/kg | Intraperitoneal | 104 | Successful therapy when combined with VCN-treated membranes | [1] |

| Control (Vehicle) | - | Intraperitoneal | 104 | - | [1] |

Table 2: In Vivo Efficacy of BCNU in Combination with Reovirus in L1210 Leukemia Model

| BCNU Concentration (µM) | Reovirus Multiplicity of Infection | Exposure Time (h) | Outcome | Reference |

| 0, 3, or 10 | 0, 10, 30, or 100 | 2, 6, or 12 | Increased survival with any reovirus treatment compared to untreated cells | [2] |

Experimental Protocols

In Vivo L1210 Leukemia Model for Efficacy Studies

This protocol outlines the establishment of a murine L1210 leukemia model to evaluate the therapeutic efficacy of nitrosourea compounds.

Materials:

-

L1210 leukemia cells

-

DBA/2J mice (or other suitable syngeneic strain)

-

Phosphate-buffered saline (PBS), sterile

-

Nitrosourea compound (e.g., MeCCNU)

-

Vehicle for drug solubilization (e.g., ethanol and saline)

-

Syringes and needles (27G or similar)

-

Hemocytometer or automated cell counter

-

Trypan blue solution

Procedure:

-

Cell Culture: Culture L1210 cells in appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Tumor Inoculation:

-

Harvest L1210 cells during the logarithmic growth phase.

-

Wash the cells twice with sterile PBS.

-

Resuspend the cells in sterile PBS at a concentration of 1 x 10⁵ cells/mL.

-

Inject 0.1 mL of the cell suspension (1 x 10⁴ cells) intraperitoneally into each DBA/2J mouse.[1]

-

-

Treatment:

-

Prepare the nitrosourea compound in the appropriate vehicle at the desired concentration. For example, a 20 mg/kg dose of MeCCNU.[1]

-

On day 3 post-tumor inoculation, administer the drug solution intraperitoneally to the treatment group.[1]

-

Administer an equivalent volume of the vehicle to the control group.

-

-

Monitoring and Endpoint:

-

Monitor the mice daily for signs of toxicity and tumor progression (e.g., weight loss, abdominal distension, morbidity).

-

Record the survival time for each mouse.

-

The primary endpoint is typically the mean or median survival time. An increase in lifespan (ILS) is calculated as: ILS (%) = [(T/C) - 1] x 100, where T is the median survival time of the treated group and C is the median survival time of the control group.

-

Caption: Workflow for in vivo efficacy testing in the L1210 leukemia model.

Immunotherapy Combination Protocol

This protocol is an extension of the in vivo efficacy study, incorporating immunotherapy with neuraminidase-treated plasma membranes.

Materials:

-

All materials from the in vivo efficacy protocol

-

Purified L1210 plasma membranes

-

Vibrio cholerae neuraminidase (VCN)

Procedure:

-

Preparation of VCN-Treated Membranes:

-

Isolate and purify plasma membranes from L1210 cells using established biochemical methods.

-

Treat the purified membranes with VCN according to the manufacturer's instructions to remove sialic acid residues.

-

Wash the membranes to remove the enzyme.

-

-

In Vivo Experiment:

-

Follow the tumor inoculation and drug treatment steps as described in the previous protocol.

-

One day after chemotherapy with MeCCNU (day 4 post-inoculation), administer 0.25 mg of the VCN-treated L1210 plasma membranes intraperitoneally.[1]

-

Include control groups receiving only MeCCNU, only VCN-treated membranes, or untreated membranes.

-

-

Monitoring and Endpoint:

-

Monitor and record survival data as previously described.

-

Caption: Timeline for combined chemotherapy and immunotherapy protocol.

Conclusion

The L1210 leukemia model remains a valuable tool for the preclinical evaluation of anticancer agents like nitrosoureas. The protocols and data presented here provide a framework for researchers to design and execute experiments to investigate the efficacy and mechanisms of such compounds, both as single agents and in combination with other therapeutic modalities. Careful consideration of dosing, timing, and endpoints is crucial for obtaining reproducible and translatable results.

References

Application Notes and Protocols: 1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea Derivatives in Anticancer Drug Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea (CEHU) and its derivatives belong to the class of nitrosoureas, a significant group of alkylating agents utilized in cancer chemotherapy. Their mechanism of action primarily involves the generation of reactive intermediates that alkylate DNA and proteins, leading to cytotoxicity in rapidly dividing cancer cells. This document provides detailed application notes on the anticancer properties of CEHU derivatives and protocols for their synthesis and evaluation.

Mechanism of Action

The anticancer activity of CEHU derivatives is primarily attributed to their ability to induce DNA damage. Upon administration, these compounds undergo chemical decomposition to form a chloroethyldiazonium ion. This reactive species can alkylate various nucleophilic sites on DNA bases, with a preference for the O6 position of guanine. This initial alkylation can lead to the formation of interstrand cross-links (ICLs) in the DNA, which are highly cytotoxic lesions that block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1]

Tumor cell resistance to chloroethylnitrosoureas can arise from the activity of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (MGMT), which can remove the initial alkyl adduct before it forms a cross-link.[1] Other DNA repair pathways, such as nucleotide excision repair (NER), may also contribute to resistance.[2][3]

Key Signaling Pathways Affected

Treatment of cancer cells with CEHU derivatives activates complex cellular signaling pathways in response to DNA damage, leading to cell cycle arrest and apoptosis.

DNA Damage Response and Apoptosis Induction

The formation of DNA adducts and interstrand cross-links by CEHU derivatives triggers a DNA damage response (DDR). This can lead to the activation of the intrinsic apoptotic pathway. Key molecular events include the upregulation of pro-apoptotic proteins like BAX and the downregulation of anti-apoptotic proteins like Bcl-2.[4] This shift in the BAX/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the subsequent activation of a caspase cascade, involving initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3).[5][6][7] Activated Caspase-3 then cleaves various cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4][8]

Cell Cycle Arrest

DNA damage induced by CEHU derivatives can also lead to the activation of cell cycle checkpoints, primarily at the G1/S and G2/M transitions, to prevent the replication of damaged DNA.[9][10] This arrest is often mediated by the tumor suppressor protein p53 and involves the regulation of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins.[9] For instance, the expression of cyclin D1 and CDK4, which are crucial for the G1 to S phase transition, may be downregulated, while CDK inhibitors (CKIs) like p21 may be upregulated.[10][11]

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro anticancer activity of selected CEHU derivatives against various human cancer cell lines.

Table 1: Growth Inhibitory Effects of HECNU Derivatives on MCF-7 Cells [12]

| Compound | Concentration (µmol/L) | Incubation Time (h) | Growth Inhibition (%) |

| 4-OAc-BDMT-hs-HECNU | 100 | 72 | 76 |

| E2-hs-HECNU | 100 | 72 | 55 |

| DHT-hs-HECNU | 100 | 72 | 73 |

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of CEHU derivatives generally involves a multi-step process. A representative protocol for the synthesis of a nitrosourea derivative is provided below.

Protocol 1: Synthesis of 1-(2-chloroethyl)-1-nitroso-3,3-bis(2-hydroxyethyl)urea [3]

Materials:

-

1-(2-chloroethyl)-3,3-bis(2-hydroxyethyl)urea

-

Acetic acid

-

Sodium nitrite

-

Chloroform

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer

-

Chromatography column

Procedure:

-

Dissolve 4.0 g of 1-(2-chloroethyl)-3,3-bis(2-hydroxyethyl)urea in 30 ml of acetic acid in a round-bottom flask.

-

While stirring, add 2.5 g of sodium nitrite to the solution.

-

Continue stirring the mixture at room temperature for 4 hours.

-

After the reaction is complete, purify the product using column chromatography with a solvent system of chloroform-methanol (10:1).

-

Collect the fractions containing the desired product and evaporate the solvent to obtain 1-(2-chloroethyl)-1-nitroso-3,3-bis(2-hydroxyethyl)urea as a yellow oil.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

Protocol 2: MTT Assay for Cell Viability [12][13][14][15]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well plates

-

CEHU derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the CEHU derivative in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Antitumor Efficacy in Xenograft Models

Human tumor xenograft models in immunocompromised mice are a standard preclinical tool to evaluate the in vivo efficacy of anticancer agents.

Protocol 3: Subcutaneous Xenograft Model [2][4][5]

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID mice)

-

Human cancer cell line

-

Matrigel (optional)

-

CEHU derivative formulation for injection (e.g., in a solution of ethanol, Cremophor EL, and saline)

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Cell Preparation and Implantation: Harvest cancer cells and resuspend them in a sterile solution (e.g., PBS or serum-free medium), optionally mixed with Matrigel to enhance tumor take rate. Subcutaneously inject the cell suspension (e.g., 1-10 million cells in 100-200 µL) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer the CEHU derivative to the treatment group according to a predetermined dose and schedule (e.g., intraperitoneal injection daily or several times a week). Administer the vehicle solution to the control group.

-

Tumor Measurement and Body Weight: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (length × width²)/2). Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: Continue the experiment until the tumors in the control group reach a predetermined endpoint size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the antitumor efficacy of the CEHU derivative.

Conclusion

Derivatives of this compound represent a promising class of anticancer agents. Their ability to induce DNA damage, leading to cell cycle arrest and apoptosis, underscores their therapeutic potential. The protocols outlined in this document provide a framework for the synthesis and evaluation of novel CEHU derivatives, facilitating further research and development in this area of anticancer drug design. Careful consideration of the molecular pathways involved in their mechanism of action and resistance will be crucial for the rational design of more effective and selective therapies.

References

- 1. The chloroethylnitrosoureas: sensitivity and resistance to cancer chemotherapy at the molecular level - PubMed [pubmed.ncbi.nlm.nih.gov]